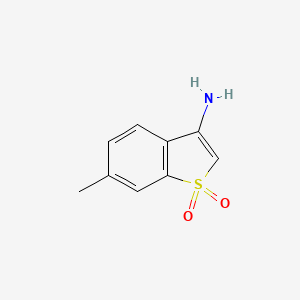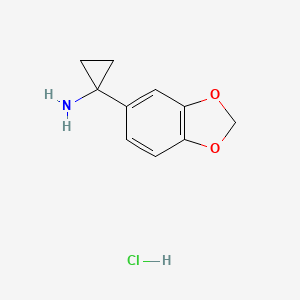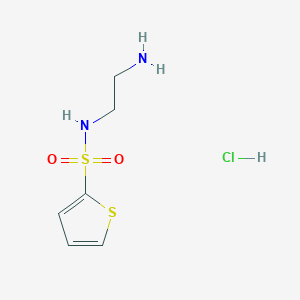![molecular formula C16H23NO2 B1378523 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 1785761-76-3](/img/structure/B1378523.png)
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Descripción general
Descripción
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a chemical compound with the CAS number 1785761-76-3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C16H23NO2/c18-15-6-11-19-16(12-15)7-9-17(10-8-16)13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 . This indicates the presence of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.36 . The compound is a powder at room temperature . The predicted boiling point is 500.5±50.0 °C, and the predicted density is 1.24±0.1 g/cm3 . The predicted pKa value is 8.35±0.40 .Aplicaciones Científicas De Investigación
Antihypertensive Applications
One significant application is in the field of antihypertensive drugs. A study by Clark et al. (1983) focused on the preparation and screening of 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive activity. They found that compounds with lower alkyl groups on the spirolactam ring were close in activity to their parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which demonstrated potent antihypertensive effects primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthetic Approaches to Spiroaminals
Spiroaminals, including compounds like 1-oxa-9-azaspiro[5.5]undecane, are cores of natural or synthetic products with significant biological activities. Sinibaldi and Canet (2008) summarized various synthetic strategies for these compounds, highlighting their potential applications in various biological and chemical contexts (Sinibaldi & Canet, 2008).
Antibacterial Agents
Research into antibacterial agents has also utilized derivatives of 1-oxa-9-azaspiro[5.5]undecane. Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, demonstrating activity against specific gram-positive and gram-negative bacterial strains (Lukin et al., 2022).
FFA1 Agonists for Diabetes
The compound's derivatives have also been investigated for their potential as FFA1 (GPR40) agonists, which could be significant in treating type II diabetes mellitus. Krasavin et al. (2016) found that certain derivatives containing polar groups showed promising activity as FFA1 agonists (Krasavin et al., 2016).
Treatment of Obesity and Other Disorders
Blanco‐Ania et al. (2017) discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, including their applications in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Spirocyclic Inhibitors for Cardiovascular Disease
Lukin et al. (2018) explored spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds as soluble epoxide hydrolase (sEH) inhibitors, showing potential therapeutic application in cardiovascular diseases, inflammation, and pain (Lukin et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-15-6-11-19-16(12-15)7-9-17(10-8-16)13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPUQHBPAGCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218169 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785761-76-3 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)



![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)




